
Lys(CO-C3-p-I-Ph)-OMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lys(CO-C3-p-I-Ph)-OMe is a pharmacokinetic modifier that can improve the pharmacokinetic properties of prostate-specific membrane antigen (PSMA) ligand molecules. This compound is known for increasing the residence time of PSMA ligands in plasma by enhancing their binding capacity to albumin. Additionally, it reduces salivary gland absorption, potentially extending the half-life of the active compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lys(CO-C3-p-I-Ph)-OMe involves several steps, including the introduction of the iodine atom and the formation of the ester group. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of protecting groups, coupling reactions, and purification steps to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure high purity and consistency. The production process may involve large-scale synthesis, purification, and formulation steps to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Lys(CO-C3-p-I-Ph)-OMe can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the iodine atom or other functional groups in the molecule.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols, amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
Lys(CO-C3-p-I-Ph)-OMe has several scientific research applications, including:
Chemistry: Used as a pharmacokinetic modifier to improve the properties of PSMA ligands.
Biology: Studied for its ability to enhance the binding of PSMA ligands to albumin, increasing their residence time in plasma.
Medicine: Investigated for its potential in targeted radionuclide therapy for metastatic castration-resistant prostate cancer.
Industry: Utilized in the development of imaging agents and therapeutic compounds for cancer research.
Mécanisme D'action
The mechanism of action of Lys(CO-C3-p-I-Ph)-OMe involves its ability to bind to albumin, thereby increasing the residence time of PSMA ligands in plasma. This binding reduces the absorption of the compound in salivary glands, potentially extending the half-life of the active compound. The molecular targets and pathways involved include the interaction with albumin and the modulation of pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lys(CO-C3-p-I-Ph)-O-tBu: Another pharmacokinetic modifier with similar properties but different ester groups.
Ac-PSMA-trillium: A PSMA-targeting compound with various biological applications after modification with radioactive isotopes.
Uniqueness
Lys(CO-C3-p-I-Ph)-OMe is unique due to its specific ester group, which may confer distinct pharmacokinetic properties compared to other similar compounds. Its ability to enhance the binding of PSMA ligands to albumin and reduce salivary gland absorption makes it a valuable compound for targeted radionuclide therapy and other medical applications .
Propriétés
Formule moléculaire |
C17H25IN2O3 |
|---|---|
Poids moléculaire |
432.3 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-6-[4-(4-iodophenyl)butanoylamino]hexanoate |
InChI |
InChI=1S/C17H25IN2O3/c1-23-17(22)15(19)6-2-3-12-20-16(21)7-4-5-13-8-10-14(18)11-9-13/h8-11,15H,2-7,12,19H2,1H3,(H,20,21)/t15-/m0/s1 |
Clé InChI |
VDKOYQQVPOAMHS-HNNXBMFYSA-N |
SMILES isomérique |
COC(=O)[C@H](CCCCNC(=O)CCCC1=CC=C(C=C1)I)N |
SMILES canonique |
COC(=O)C(CCCCNC(=O)CCCC1=CC=C(C=C1)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



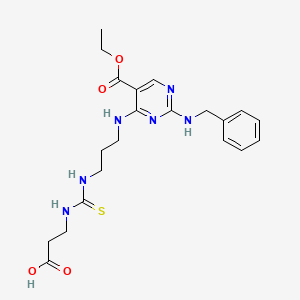
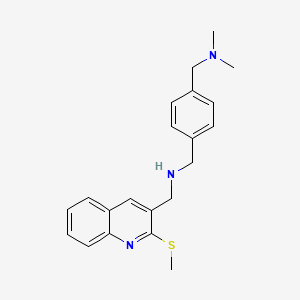
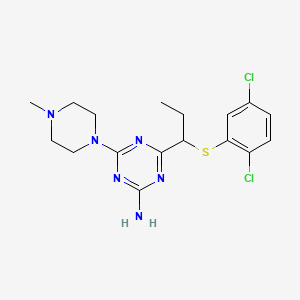
![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)
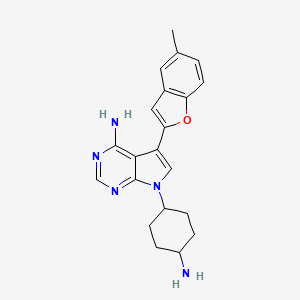
![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)
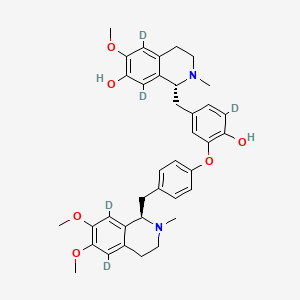

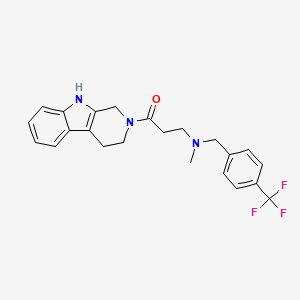

![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)

